Trimesitylphosphine
Overview
Description
Preparation Methods
Trimesitylphosphine is typically synthesized through the reaction of triisopropylidenebromobenzene with sodium phosphide at low temperatures . The compound can be purified by recrystallization from ethanol . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Trimesitylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to this compound oxide using reagents like hydrogen peroxide.
Substitution: It participates in substitution reactions, forming stable complexes with transition metals.
Coupling Reactions: It is a suitable ligand for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common reagents and conditions for these reactions include organic solvents, transition metal catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Trimesitylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimesitylphosphine involves its ability to form stable complexes with transition metals, which then participate in catalytic reactions. These complexes can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trimesitylphosphine is unique due to its bulky structure and stability. Similar compounds include:
Triphenylphosphine: Commonly used in similar catalytic reactions but has a less bulky structure.
Tris(pentafluorophenyl)phosphine: Known for its electron-withdrawing properties, making it suitable for different types of reactions.
Tri(o-tolyl)phosphine: Another bulky phosphine ligand with applications in catalysis.
This compound stands out due to its specific steric and electronic properties, which make it particularly effective in forming stable metal complexes and facilitating various catalytic processes.
Properties
IUPAC Name |
tris(2,4,6-trimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDWPWXHTXJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369902 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23897-15-6 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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